L-Prolyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine
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Overview
Description
L-Prolyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This compound, with its multiple proline and ornithine residues, is likely to have unique structural and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Coupling: Adding the next amino acid in the sequence to the growing chain.
Deprotection: Removing protecting groups that prevent unwanted reactions.
Cleavage: Releasing the peptide from the resin.
Industrial Production Methods
In an industrial setting, the production of this peptide would involve large-scale SPPS, utilizing automated peptide synthesizers to ensure precision and efficiency. The process would be optimized for yield and purity, with rigorous quality control measures in place.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the guanidino groups of the ornithine residues.
Reduction: Reduction reactions could target any disulfide bonds if present.
Substitution: Nucleophilic substitution reactions might occur at reactive sites within the peptide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various nucleophiles depending on the specific reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could result in the cleavage of disulfide bonds.
Scientific Research Applications
Chemistry
This peptide could be used as a model compound in studies of peptide synthesis and structure-activity relationships.
Biology
In biological research, it might serve as a tool to study protein-protein interactions, enzyme activity, or cellular signaling pathways.
Medicine
Potential medical applications could include its use as a therapeutic agent or as a component of drug delivery systems.
Industry
In industrial applications, this peptide might be used in the development of biomaterials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this peptide exerts its effects would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Interacting with cell surface receptors to modulate signaling pathways.
Protein-Protein Interactions: Disrupting or stabilizing interactions between proteins.
Comparison with Similar Compounds
Similar Compounds
L-Prolyl-L-prolyl-L-prolyl-L-ornithine: A simpler peptide with fewer guanidino groups.
L-Prolyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine: A similar peptide with fewer ornithine residues.
Uniqueness
The unique combination of multiple proline and ornithine residues, along with the presence of guanidino groups, likely imparts distinct structural and functional properties to this peptide, differentiating it from simpler analogs.
Properties
CAS No. |
872545-04-5 |
---|---|
Molecular Formula |
C39H71N19O8 |
Molecular Weight |
934.1 g/mol |
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C39H71N19O8/c40-36(41)49-16-1-8-22(29(59)54-23(9-2-17-50-37(42)43)31(61)56-26(35(65)66)12-5-19-52-39(46)47)53-30(60)24(10-3-18-51-38(44)45)55-32(62)27-13-6-20-57(27)34(64)28-14-7-21-58(28)33(63)25-11-4-15-48-25/h22-28,48H,1-21H2,(H,53,60)(H,54,59)(H,55,62)(H,56,61)(H,65,66)(H4,40,41,49)(H4,42,43,50)(H4,44,45,51)(H4,46,47,52)/t22-,23-,24-,25-,26-,27-,28-/m0/s1 |
InChI Key |
ZETALPJDGGTACZ-RMIXPHLWSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
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